molecular formula C4H9ClF3N B2763757 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride CAS No. 2794-71-0

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride

Cat. No. B2763757
CAS RN: 2794-71-0
M. Wt: 163.57
InChI Key: QMROEFSSWWRDLS-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF3N and a molecular weight of 163.57 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride consists of a three-carbon backbone with a trifluoromethyl group and a methyl group attached to the second carbon. The first carbon is attached to an amine group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 266-268°C .

Scientific Research Applications

Optical Detection and Analytical Applications

  • Chemosensitive Chlorophyll Derivatives for Amine Detection : Synthetic chlorophyll derivatives, prepared by modifying naturally occurring chlorophyll-a, have been used for the optical detection of various amines. These derivatives can react with amines to give hemiaminal-type adducts, which are useful for the selective detection of primary amines and polyamines, showing potential applications in analytical chemistry for amine quantification (Tamiaki et al., 2013).

Pharmaceutical and Agrochemical Synthesis

  • Trifluoromethylation of Aryl Chlorides : The trifluoromethyl group plays a crucial role in pharmaceutical and agrochemical compounds due to its ability to enhance chemical and metabolic stability. A palladium-catalyzed method has been developed for the trifluoromethylation of aryl chlorides, allowing for the efficient introduction of trifluoromethyl groups to a wide range of substrates, including those with functional groups such as esters, amides, and ethers. This method is significant for the late-stage modifications of advanced intermediates in drug and agrochemical synthesis (Cho et al., 2010).

Chemical Reactivity and Mechanism Studies

  • Nitric Oxide Reactivity and Fluorescence Enhancement : The reaction mechanism of CuFL1 with nitric oxide (NO) has been studied to form the N-nitrosated product. This research provides insights into designing faster-reacting probes for NO detection, which could have implications in biochemistry and medical diagnostics (McQuade et al., 2010).

Radiolabeling for Diagnostic Applications

  • Radiolabeling of Amines : Bromo- and iodoalkyl triflates have been used as precursors for the 18F-labeling of a secondary amine, demonstrating an optimized procedure for the radiochemical synthesis. This work is relevant to the field of nuclear medicine, particularly in the development of radiotracers for positron emission tomography (PET) (Chesis & Welch, 1990).

Material Science and Polymer Chemistry

  • Synthesis of Soluble Fluoro-Polyimides : Fluoro-polyimides with enhanced solubility and thermal stability have been synthesized using fluorine-containing aromatic diamine. These materials exhibit low moisture absorption and high hygrothermal stability, making them suitable for high-performance applications in electronics and aerospace industries (Xie et al., 2001).

Safety and Hazards

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Mechanism of Action

Pharmacokinetics

Given its molecular weight of 16357 , it is likely that this compound has good bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound has a melting point of 263-264 °C , suggesting that it is stable at room temperature but may degrade at higher temperatures.

properties

IUPAC Name

3,3,3-trifluoro-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(2-8)4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMROEFSSWWRDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride

CAS RN

2794-71-0
Record name 3,3,3-trifluoro-2-methylpropan-1-amine hydrochloride
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